3-Chloro-5-(cyclopentylmethoxy)pyridazine
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Overview
Description
3-Chloro-5-(cyclopentylmethoxy)pyridazine is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.67 g/mol . It is characterized by the presence of a chloro group, a cyclopentylmethoxy group, and a pyridazine ring. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(cyclopentylmethoxy)pyridazine typically involves the reaction of 3-chloropyridazine with cyclopentylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(cyclopentylmethoxy)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as DMF or dimethyl sulfoxide (DMSO), and may require the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, and reducing agents, such as sodium borohydride, can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while oxidation reactions can produce pyridazine N-oxides.
Scientific Research Applications
3-Chloro-5-(cyclopentylmethoxy)pyridazine has several scientific research applications, including:
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(cyclopentylmethoxy)pyridazine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(methoxymethyl)pyridazine: Similar in structure but with a methoxymethyl group instead of a cyclopentylmethoxy group.
3-Chloro-5-(ethoxymethyl)pyridazine: Contains an ethoxymethyl group instead of a cyclopentylmethoxy group.
3-Chloro-5-(propoxymethyl)pyridazine: Features a propoxymethyl group in place of the cyclopentylmethoxy group.
Uniqueness
3-Chloro-5-(cyclopentylmethoxy)pyridazine is unique due to the presence of the cyclopentylmethoxy group, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
1346691-30-2 |
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Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
3-chloro-5-(cyclopentylmethoxy)pyridazine |
InChI |
InChI=1S/C10H13ClN2O/c11-10-5-9(6-12-13-10)14-7-8-3-1-2-4-8/h5-6,8H,1-4,7H2 |
InChI Key |
MSLYPOPMRFAXAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2=CC(=NN=C2)Cl |
Origin of Product |
United States |
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